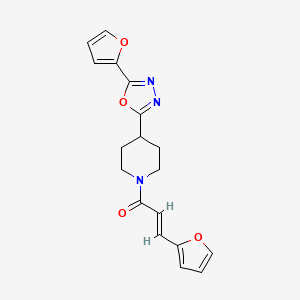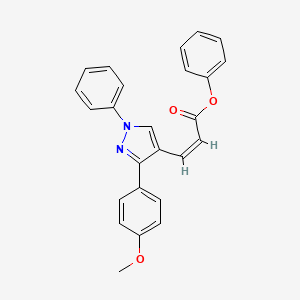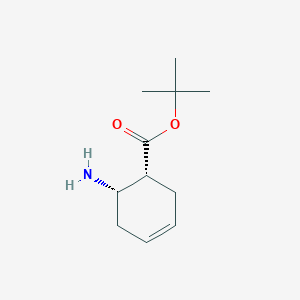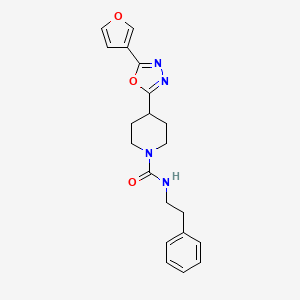
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole-4-carboxamide derivatives and has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
A study highlighted the synthesis of heterocyclic compounds with thiophene-2-carboxamide, focusing on new antibiotic and antibacterial drugs. Although not directly mentioning N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide, this research emphasizes the importance of similar compounds in drug discovery, especially for their antibacterial properties (Ahmed, 2007).
Synthesis and Antiviral Activity
Another significant area of research involves the synthesis of thiazole C-nucleosides, demonstrating their potential in vitro activity against various viruses. These findings suggest the broader applicability of thiazole derivatives in developing antiviral agents, highlighting the importance of structural modification for enhanced biological activity (Srivastava et al., 1977).
Anticancer Potency
The synthesis and evaluation of novel thiazole-5-carboxamide derivatives have shown promising anticancer activity. This research underscores the therapeutic potential of such compounds against various cancer cell lines, indicating the role of structural moieties in determining their efficacy (Turan-Zitouni et al., 2018).
Liquid-Crystalline Compounds
Studies have also explored the synthesis of liquid-crystalline compounds incorporating thiazole units. This research provides insights into the design of novel materials with specific phase behaviors, illustrating the compound's versatility beyond pharmaceutical applications (Budig et al., 1995).
Corrosion Inhibitive Properties
Research on thiazole based polyamides containing diarylidenecyclohexanone moiety has highlighted their corrosion inhibitive properties. This underscores the potential application of such compounds in materials science, particularly in protecting metals against corrosion (Aly & Hussein, 2014).
properties
IUPAC Name |
N-cyclohexyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-15(18-12-7-3-1-4-8-12)14-11-24-17(20-14)21-16(23)19-13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPBYBIDRGTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2680170.png)
![3-(pyrrolidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2680171.png)



![[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2680177.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2680181.png)
![3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2680183.png)


![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine](/img/structure/B2680187.png)
![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2680188.png)
![2-(sec-butylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2680193.png)